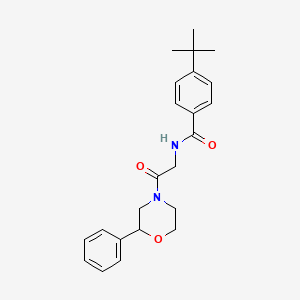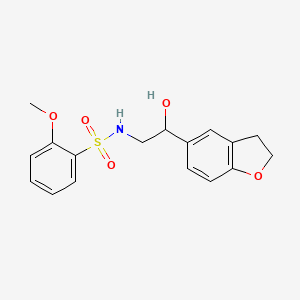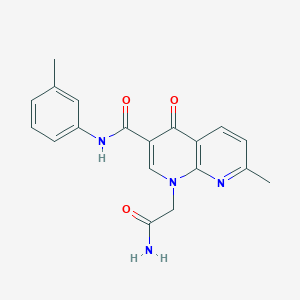
1-(2-amino-2-oxoethyl)-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,8-naphthyridine-3-carboxamide, which is a class of compounds known for their biological activities. The specific derivative has not been directly mentioned in the provided papers, but the papers do discuss the general class of 1,8-naphthyridine-3-carboxamides and their properties. These compounds have been synthesized and tested for various biological activities, including anticancer and anti-inflammatory effects .
Synthesis Analysis
The synthesis of 1,8-naphthyridine derivatives has been described in the literature. For instance, a range of 1,8-naphthyridine-3-carboxamide derivatives were synthesized and tested for their biological activities . Another study reported the synthesis of benzo[b][1,6]naphthyridine derivatives through the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines . Additionally, an improved one-step synthesis of naphthyridine derivatives was achieved using 2-aminopyridines with glycerol in the presence of sodium m-nitrobenzenesulfonate in sulfuric acid . These methods provide a basis for the synthesis of the compound , although the exact synthesis route for this specific derivative is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of 1,8-naphthyridine derivatives is characterized by the presence of a naphthyridine core, which is a bicyclic structure containing nitrogen atoms. The specific substituents on the naphthyridine core can significantly influence the compound's biological activity. For example, the presence of a carboxamide group has been associated with cytotoxic activity against various cancer cell lines . The molecular structure analysis of the compound would involve understanding how the substituents, such as the 2-amino-2-oxoethyl group, the methyl group, and the N-(m-tolyl) moiety, contribute to its overall properties and biological activity.
Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridine derivatives can include their formation through synthetic routes as well as their interactions with biological targets. The methylation of naphthyridines has been studied, and it was found that the reaction with dimethyl sulfoxide in the presence of a base can afford monomethyl or dimethyl compounds . This type of chemical modification can be used to alter the biological activity of the compounds. The reactivity of the carboxamide group and other substituents would also be important in understanding the compound's potential interactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-naphthyridine-3-carboxamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, stability, and reactivity. The cytotoxic activities of these compounds against cancer cell lines suggest that they can penetrate cellular membranes and interact with intracellular targets . The anti-inflammatory activity, indicated by modulation in cytokine and chemokine levels, also points to the compounds' ability to interact with biological systems and alter biochemical pathways . The specific physical and chemical properties of the compound would need to be determined experimentally, as they are not detailed in the provided papers.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Pyridonecarboxylic acids, a class including compounds structurally related to the chemical , have demonstrated significant antibacterial activity . This includes both in vitro and in vivo effectiveness against a range of bacterial infections. The studies have explored structure-activity relationships, indicating that certain structural modifications can enhance antibacterial properties. For example, the introduction of an amino- and/or hydroxy-substituted cyclic amino group at specific positions has shown to increase activity against bacterial pathogens (Egawa et al., 1984).
Antimicrobial Properties
- Some derivatives of 1,8-naphthyridine-3-carboxamide have been synthesized and tested for their antimicrobial properties . The synthesis involved condensation with various derivatives of sugar pentose, acetophenones, and thiosemicarbazide. The results suggest potential applications in combating microbial infections (Khalifa et al., 2016).
Anti-Cancer Properties
- Certain naphthyridine derivatives, similar to the chemical , have demonstrated anti-cancer properties . These compounds have been evaluated for cytotoxic activity against various cancer cell lines. Modifications to the core structure have led to the discovery of derivatives with potent cytotoxic activity, indicating their potential use in cancer therapy (Madaan et al., 2013).
Chemical Synthesis and Modification
- Research has focused on the synthesis and modification of naphthyridine derivatives for enhanced biological activity . This includes the development of one-pot synthesis methods for creating highly substituted carboxamide derivatives. Such advancements in synthetic methodologies could be critical for producing more effective therapeutic agents (Shaabani et al., 2009).
Gastric Antisecretory Properties
- Some derivatives have shown potent gastric antisecretory properties . This suggests potential therapeutic applications in treating conditions like acid reflux or peptic ulcers. The effectiveness of these compounds in reducing acid output has been compared to existing treatments like cimetidine, highlighting their potential in gastrointestinal therapy (Santilli et al., 1987).
Eigenschaften
IUPAC Name |
1-(2-amino-2-oxoethyl)-7-methyl-N-(3-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-11-4-3-5-13(8-11)22-19(26)15-9-23(10-16(20)24)18-14(17(15)25)7-6-12(2)21-18/h3-9H,10H2,1-2H3,(H2,20,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUPPPJEPYZRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3016437.png)
![6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B3016441.png)
![N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3016445.png)
![2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B3016446.png)

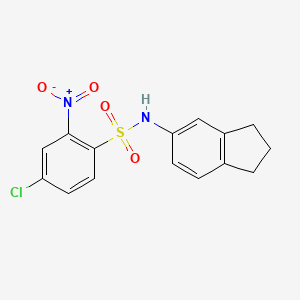
![5-((4-Isopropylphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016451.png)
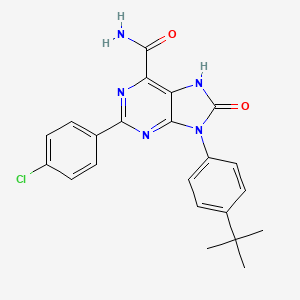
![2-[(2-Hydroxyethyl)({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B3016455.png)
![Cyclobutyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3016456.png)

